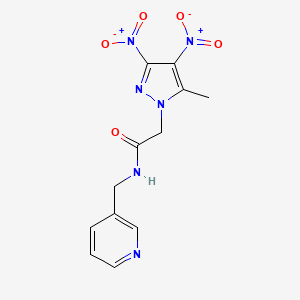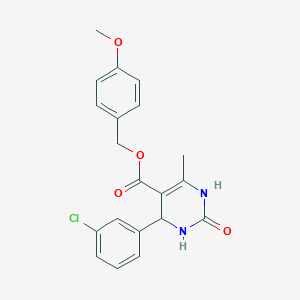
1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PMBPT, is a pyrimidine derivative that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell growth and division, leading to the death of cancer cells. 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and the ability to remove heavy metals from water. Studies have also suggested that 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione may have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to selectively inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation is that the mechanism of action of 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, and more research is needed to fully understand its potential applications.
Orientations Futures
Future research on 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could focus on its potential applications in drug discovery and development, as well as its use in material science and environmental science. Studies could also focus on the mechanism of action of 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential side effects. Additionally, research could be conducted to optimize the synthesis of 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to develop more efficient methods for its production.
Méthodes De Synthèse
The synthesis of 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been carried out using different methods, including the reaction of 3-methoxybenzaldehyde with 4-isopropylphenylhydrazine to form the hydrazone intermediate, which is then reacted with barbituric acid to form 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Other methods involve the use of different aldehydes and hydrazines to form the intermediate, which is then reacted with barbituric acid to yield 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Applications De Recherche Scientifique
1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In material science, 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In environmental science, 1-(4-isopropylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its ability to remove heavy metals from water.
Propriétés
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13(2)15-7-9-16(10-8-15)23-20(25)18(19(24)22-21(23)26)12-14-5-4-6-17(11-14)27-3/h4-13H,1-3H3,(H,22,24,26)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVDBLWESGINDL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)
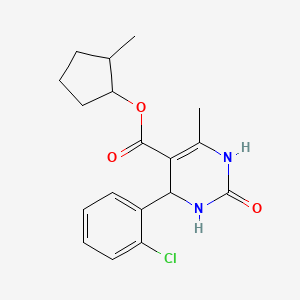
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)
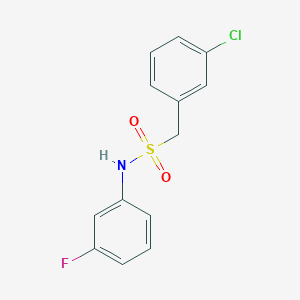
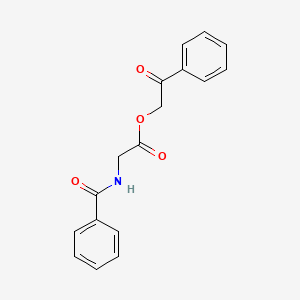


![3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)

